Primary Target Annotation: GRK Profiling vs. TCTP Ligand Activity of the 8-Methoxy Analog
The target compound is commercially annotated as a G protein-coupled receptor kinase (GRK) inhibitor by Toronto Research Chemicals . In contrast, the closest structurally characterized analog—ZINC10157406 (6-(4-fluorophenyl)-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone)—was identified via large-scale virtual screening and microscale thermophoresis as a TCTP ligand with a KD of 0.87 ± 0.38 µM, functionally validated by TCTP downregulation (86.70 ± 0.44%) and p53 upregulation (177.60 ± 12.46%) at 2 × IC₅₀ in MOLT-4, SK-OV-3, and MCF-7 cancer cells [1]. The single-atom difference (8-H vs. 8-OCH₃ on the quinazoline ring) thus redirects primary target engagement from the TCTP/p53 axis to the GRK/GPCR signaling node.
| Evidence Dimension | Primary annotated/experimentally validated protein target |
|---|---|
| Target Compound Data | GRK inhibitor (vendor classification, TRC); quantitative IC₅₀ data not publicly available |
| Comparator Or Baseline | ZINC10157406 (8-methoxy analog): TCTP ligand, KD = 0.87 ± 0.38 µM (microscale thermophoresis) |
| Quantified Difference | Qualitative target divergence: GRK-family kinases vs. TCTP; ZINC10157406 KD = 0.87 µM (no corresponding KD available for target compound) |
| Conditions | Target compound: vendor annotation (TRC). Comparator: recombinant TCTP, microscale thermophoresis; cellular assays in MOLT-4, MDA-MB-231, SK-OV-3, MCF-7 lines. |
Why This Matters
This target annotation difference is the single most important criterion for selecting between these two nearly identical compounds: GRK-focused GPCR signaling studies require the target compound, whereas TCTP/p53 differentiation therapy research demands ZINC10157406.
- [1] Fischer N, Seo EJ, Abdelfatah S, et al. A novel ligand of the translationally controlled tumor protein (TCTP) identified by virtual drug screening for cancer differentiation therapy. Investigational New Drugs. 2021. PMID: 33492639. View Source
